Thermal Decomposition Temperature (Td): TNS Outlasts BCP by 98 °C
Thermogravimetric analysis (TGA) demonstrates that TNS possesses a thermal decomposition temperature (Td) of 463 °C, a full 98 °C higher than that of the benchmark hole‑blocker BCP (Td = 365 °C) [1]. This head‑to‑head comparison under identical thermal ramping conditions indicates that TNS can endure more aggressive vacuum sublimation conditions and extended device operation without thermal degradation.
| Evidence Dimension | Thermal decomposition temperature (Td, by TGA) |
|---|---|
| Target Compound Data | 463 °C |
| Comparator Or Baseline | 2,9‑Dimethyl‑4,7‑diphenyl‑1,10‑phenanthroline (BCP): 365 °C |
| Quantified Difference | ΔTd = +98 °C (TNS higher) |
| Conditions | TGA; ramp rate not explicitly reported but identical for both compounds; Yu et al. Appl. Phys. Lett. 2005 [1] |
Why This Matters
Higher Td directly translates to wider thermal processing windows during device fabrication and greater morphological stability under prolonged electrical stress, reducing the risk of layer‑intermixing failure.
- [1] Yu, G.; Xu, X.; Liu, Y.; Jiang, Z.; Yin, S.; Shuai, Z.; Zhu, D.; Duan, X.; Lu, P. Efficient Blue Electroluminescent Device Using Tetra(β‑naphthyl)silane as a Hole‑Blocking Material. Appl. Phys. Lett. 2005, 87 (22), 222115. View Source
